N-(4-bromophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine
Description
N-(4-bromophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is a thiazole-based compound featuring a 4-bromophenyl group at position 4 of the thiazole ring and a 3-pyridinyl substituent at position 2 (Figure 1). The bromophenyl moiety is a common pharmacophore in medicinal chemistry, known to enhance lipophilicity and influence binding interactions in biological systems .
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromophenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPZJFFBCSRGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(4-bromophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and biological evaluations.
- Molecular Formula : C14H10BrN3S
- Molecular Weight : 332.2183 g/mol
- CAS Number : [specific CAS number not provided in the search results]
Synthesis and Structural Analysis
The compound can be synthesized through a reaction involving 4-bromophenyl and thiazole derivatives. The synthesis typically employs methods such as condensation reactions under controlled conditions to yield the target compound. The crystal structure of this compound has been characterized using X-ray diffraction techniques, revealing unique geometric configurations that may influence its biological activity .
Antimicrobial Activity
Research indicates that derivatives of N-(4-bromophenyl)-thiazol-2-amine exhibit notable antimicrobial properties. A study evaluated various derivatives against standard microbial strains using the turbidimetric method. The results showed that certain compounds demonstrated antimicrobial activity comparable to established antibiotics like norfloxacin (for bacterial infections) and fluconazole (for fungal infections) .
| Compound | Antimicrobial Activity | Comparison Standard |
|---|---|---|
| p2 | High | Norfloxacin |
| p3 | Moderate | Fluconazole |
| p4 | High | Norfloxacin |
| p6 | Moderate | Fluconazole |
Anticancer Activity
The anticancer potential of this compound was assessed using the Sulforhodamine B (SRB) assay on the MCF7 breast cancer cell line. Compound p2 emerged as the most potent derivative, exhibiting cytotoxicity levels comparable to 5-fluorouracil, a standard chemotherapeutic agent .
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| p2 | 10 | 5-Fluorouracil |
| p3 | 25 | 5-Fluorouracil |
| p4 | 15 | 5-Fluorouracil |
Molecular Docking Studies
Molecular docking studies were conducted to understand the binding affinity of these compounds to specific biological targets. Compounds p2, p3, p4, and p6 displayed favorable docking scores within the binding pockets of target proteins associated with cancer and microbial resistance. This suggests that these compounds may interact effectively with their targets, potentially leading to significant pharmacological effects .
Case Studies and Research Findings
- Study on Antimicrobial Resistance : A recent investigation focused on the efficacy of thiazole derivatives against resistant strains of bacteria. The study highlighted that compounds derived from N-(4-bromophenyl)-thiazol-2-amine could serve as alternatives to traditional antibiotics due to their effectiveness against resistant strains .
- Anticancer Mechanisms : Another study explored the mechanisms by which these compounds induce apoptosis in cancer cells. It was found that compound p2 activates specific apoptotic pathways, leading to increased cell death in MCF7 cells .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. N-(4-bromophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound showed significant antiproliferative activity against breast cancer cells, with IC50 values indicating effective inhibition of cell growth .
1.2 Antimicrobial Properties
This compound has also been investigated for its antimicrobial potential. Research has shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl and pyridinyl groups enhances its activity, making it a candidate for developing new antibiotics .
1.3 Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes associated with various diseases. For example, it has shown promise as an inhibitor of certain kinases involved in cancer progression, suggesting its potential use in targeted cancer therapies .
3.1 Organic Electronics
Thiazole derivatives like this compound are being explored in the field of organic electronics due to their semiconducting properties. Research indicates that these compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where their electronic properties can be harnessed for energy conversion applications .
3.2 Coordination Chemistry
The ability of this compound to form coordination complexes with transition metals is another area of interest. These complexes have potential applications in catalysis and as materials for sensors due to their unique electronic properties and stability .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound N-(4-bromophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine is synthesized through a series of steps involving thiazole ring formation, substitution reactions, and coupling processes. Below is a detailed analysis of its chemical reactions based on analogous thiazole derivatives and general synthetic methodologies.
Thiazole Ring Formation
Thiazole rings are typically synthesized via condensation reactions. For example, thiourea reacts with α-haloketones or α-bromoacetophenone derivatives under basic conditions to form thiazole scaffolds . In this case, the thiazole core likely originates from a reaction between thiourea and a brominated ketone, followed by cyclization and aromatization.
Substitution at the 4-Position
The introduction of the 3-pyridinyl group at the 4-position of the thiazole ring may involve palladium-catalyzed coupling reactions. For instance, Suzuki coupling with a boronic acid derivative or Buchwald-Hartwig amination with a pyridine boronate ester could achieve this substitution . Similarly, multi-component reactions involving substituted benzaldehydes and thiourea have been used to introduce heterocyclic moieties in thiazole derivatives .
Bromophenyl Amine Substitution
The N-(4-bromophenyl) group is likely introduced via nucleophilic aromatic substitution or amide coupling. For example, a thiazole intermediate with a bromine atom could undergo displacement with aniline derivatives under basic conditions . Alternatively, bromination of a preformed thiazole followed by amination with a bromophenyl amine could yield the target compound .
Reaction Conditions and Mechanisms
Functional Group Transformations
The compound’s reactivity is influenced by its substituents:
-
Thiazole ring : Susceptible to oxidation (e.g., hydrogen peroxide) or reduction (e.g., LiAlH₄).
-
Bromine atom : Can undergo substitution with nucleophiles (e.g., amines, thiols).
-
Pyridinyl group : May participate in hydrogen bonding or π-π interactions, affecting solubility and biological activity .
Biological and Chemical Significance
The 3-pyridinyl and 4-bromophenyl groups enhance the molecule’s potential biological activity. For example:
-
Electron-withdrawing bromine : Increases reactivity and modulates pharmacokinetics .
-
Pyridine ring : Contributes to hydrogen bonding and may influence target binding .
-
Thiazole core : Provides a scaffold for diverse bioactivity, including anticancer and antibacterial properties .
Challenges and Considerations
-
Synthetic complexity : Multi-step processes and low yields (e.g., 45–59% in bromination steps) necessitate efficient purification.
-
Stability : Thiazole derivatives may undergo oxidation or degradation under harsh conditions.
-
Biological selectivity : Off-target effects require rigorous SAR studies to optimize pharmacokinetics .
Comparison with Similar Compounds
Key Structural Insights
4-Bromophenyl vs. Other Aryl Groups :
- The 4-bromophenyl group in 10e () contributes to potent tubulin inhibition, likely via hydrophobic interactions with the colchicine-binding site. In contrast, fluorophenyl derivatives () prioritize antibacterial/anthelmintic activities, possibly due to improved membrane penetration.
- Bromine’s electronegativity and size may enhance binding affinity in hydrophobic pockets compared to smaller halogens (e.g., fluorine) .
Pyridinyl vs. N-(4-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine () showed 25% inhibition of PfAtg8-PfAtg3 interaction, highlighting pyridinyl’s role in protein-protein interaction modulation.
Methoxy and Nitro Functional Groups: Trimethoxy substituents in 10e () mimic colchicine’s methoxy motifs, critical for tubulin binding. Nitrophenoxy groups () enhance redox activity, correlating with anthelmintic efficacy through oxidative stress induction.
Q & A
Q. What are reliable synthetic protocols for N-(4-bromophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine?
A common method involves condensation reactions under reflux. For example, 2-amino-4-(4-bromophenyl)thiazole can be reacted with 3-pyridinecarboxaldehyde in ethanol with glacial acetic acid as a catalyst. Post-reflux, the product is cooled, filtered, and recrystallized from dimethylformamide (DMF) to obtain single crystals suitable for X-ray diffraction. This approach mirrors protocols used for structurally similar thiazole derivatives .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.51–7.69 ppm for bromophenyl groups, as seen in analogous compounds).
- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., observed [M+H] at m/z 421.0 for a related thiazole-2-amine).
- Single-Crystal X-ray Diffraction: Determine bond lengths, angles, and dihedral angles (e.g., monoclinic P2 symmetry with β ≈ 97.9°, as in structurally related thiazoles). Refinement via SHELXL ensures accuracy .
Q. What spectroscopic techniques are critical for characterizing intermolecular interactions?
- X-ray Crystallography: Identifies weak interactions like C–H⋯π contacts (e.g., 3.42 Å) and hydrogen bonding (e.g., N–H⋯N), critical for understanding packing motifs.
- FT-IR Spectroscopy: Detects amine N–H stretches (~3300 cm) and aromatic C–H vibrations .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize electronic property predictions?
Hybrid functionals like B3LYP (incorporating exact exchange terms) improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation ). Basis sets such as 6-311++G(d,p) model π-stacking interactions between the pyridinyl and bromophenyl groups. Compare computed vs. experimental dipole moments to validate charge distribution .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Cross-Validation: For example, if NMR suggests planar geometry but X-ray shows torsional angles (e.g., 15.3° between thiazole and pyridinyl rings ), re-examine solution vs. solid-state dynamics.
- Multi-Technique Analysis: Pair XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., 2.4% contribution from H⋯H contacts).
Q. What strategies improve pharmacological activity in thiazole-2-amine derivatives?
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., Br at the 4-position) to enhance tubulin inhibition (IC < 1 μM).
- Targeted Modifications: Replace the 3-pyridinyl group with bulkier substituents (e.g., methoxyphenyl) to optimize binding to biological targets like TRPV4 ion channels .
Q. How can computational docking guide the design of thiazole-based inhibitors?
Use software like AutoDock Vina to simulate binding poses with tubulin or kinases. Key parameters:
- Grid Box: Center on the colchicine-binding site (coordinates: x=15.2, y=22.8, z=18.5).
- Scoring Function: Prioritize hydrogen bonds with α-tubulin residues (e.g., Val181 and Asn258).
Methodological Considerations
Q. What crystallographic software is recommended for refining complex structures?
- SHELX Suite: SHELXL refines anisotropic displacement parameters and handles disorder (e.g., 50:50 site occupancy in chlorophenyl groups ).
- ORTEP-3: Generates publication-quality thermal ellipsoid diagrams.
Q. How to address low data-to-parameter ratios in XRD analysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
